1-methyl-1H-indole-5-carbaldehyde
Overview
Description
1-Methyl-1H-indole-5-carbaldehyde, also known as 1-Methylindole-5-carboxaldehyde, is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.19 . It is a solid substance that is sensitive to air and moisture .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-indole ring attached to a carbaldehyde group at the 5th position and a methyl group at the 1st position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to be involved in various chemical reactions. They are ideal precursors for the synthesis of active molecules and are essential and efficient chemical precursors for generating biologically active structures .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 84-86°C and a predicted boiling point of 318.7°C at 760 mmHg . It has a predicted density of 1.1 g/cm3 and a predicted refractive index of n20D 1.59 .Scientific Research Applications
Green Chemistry and Organic Synthesis
1-methyl-1H-indole-5-carbaldehyde serves as a versatile synthon in organic chemistry. It has been utilized in the development of sustainable nanocatalyzed synthesis routes, specifically in the Knoevenagel condensation reactions. These methods offer numerous advantages, including excellent yields, reduced reaction times, and environmental benefits. The compounds synthesized from these reactions have potential applications as lipoxygenase inhibitors, antimicrobial, anti-inflammatory, and anti-tumor agents (Madan, 2020).
Crystal Structure Analysis
The compound has been used in the study of intermolecular interactions in crystal structures. Research involving the condensation reaction of this compound has provided insights into the molecular structure, revealing short intermolecular connections and evaluating atom-to-atom interactions through Hirshfeld surface analysis. These studies are crucial for understanding molecular behavior and designing materials with specific properties (Barakat et al., 2017).
Fuel Cell Development
This compound derivatives have been explored as organic-based metal-free catalysts for glucose electrooxidation in fuel cells. Research has indicated that certain indole derivatives exhibit significant electrooxidation activity, indicating potential applications in the development of environmentally friendly and efficient fuel cells (Hamad et al., 2021).
Anticancer Research
The compound has been used in the synthesis of indole derivatives with potential anticancer properties. Studies have demonstrated the in vitro anti-cancer activity of synthesized compounds against various cancer cell lines, highlighting the compound's significance in the development of novel anticancer drugs (Reddy & Reddy, 2020).
Antibacterial Applications
Derivatives of this compound have been synthesized and characterized for their antibacterial activities. Research has shown that certain semicarbazone derivatives exhibit significant inhibitory activities against various bacterial strains, indicating the compound's potential in the development of new antibacterial agents (Carrasco et al., 2020).
Safety and Hazards
1-Methyl-1H-indole-5-carbaldehyde is harmful if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Indole derivatives, including 1-methyl-1H-indole-5-carbaldehyde, are attracting increasing attention due to their biological properties and their role in the synthesis of active molecules . Their use in inherently sustainable multicomponent reactions provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
1-Methyl-1H-indole-5-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It is known that the action of chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
1-methylindole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVDZBIBWGQOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428739 | |
Record name | 1-methyl-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90923-75-4 | |
Record name | 1-methyl-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90923-75-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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